molecular formula C13H24N4O3 B2576941 (D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR CAS No. 878889-74-8

(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR

Cat. No.: B2576941
CAS No.: 878889-74-8
M. Wt: 284.36
InChI Key: NOOJLZTTWSNHOX-UHFFFAOYSA-N
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Description

(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR is a peptide hormone that plays a crucial role in regulating the release of melanocyte-stimulating hormone (MSH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide hormone involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and function.

    Reduction: Reduction reactions can reverse oxidation effects.

    Substitution: Amino acid residues in the peptide can be substituted to alter its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, which can be used for further research and therapeutic applications.

Scientific Research Applications

(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR has a wide range of scientific research applications:

    Chemistry: Used in studies of peptide synthesis and modification.

    Biology: Investigated for its role in hormone regulation and signaling pathways.

    Medicine: Potential therapeutic applications in conditions related to hormone imbalances.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of (D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR involves binding to specific receptors on target cells, inhibiting the release of melanocyte-stimulating hormone. This inhibition occurs through a complex signaling pathway that involves various molecular targets and intermediates .

Comparison with Similar Compounds

Similar Compounds

    Somatostatin: Inhibits the release of growth hormone and other hormones.

    Dopamine: Acts as a prolactostatin, inhibiting prolactin release.

    Follistatin: Inhibits follicle-stimulating hormone.

Uniqueness

(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR is unique in its specific inhibition of melanocyte-stimulating hormone release, distinguishing it from other hormone-inhibiting factors that target different hormones and pathways .

Properties

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOJLZTTWSNHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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